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molecular formula C10H14BrNO B8405709 2-(4-Bromo-3,5-dimethyl-phenylamino)-ethanol

2-(4-Bromo-3,5-dimethyl-phenylamino)-ethanol

Cat. No. B8405709
M. Wt: 244.13 g/mol
InChI Key: UPKDTUFWQGLEMI-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

6 N NaOH (1.5 ml) was added to a solution of bromo-acetic acid 2-[acetyl-(4-bromo-3,5-dimethyl-phenyl)-amino]-ethyl ester (302 mg, 0.74 mmol) in EtOH (6 ml). The reaction solution was heated under reflux overnight, cooled to room temperature and then diluted with ethyl acetate. The organic phase was sequentially washed with water and saturated brine and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 2-(4-bromo-3,5-dimethyl-phenylamino)-ethanol (181 mg, 68%).
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
bromo-acetic acid 2-[acetyl-(4-bromo-3,5-dimethyl-phenyl)-amino]-ethyl ester
Quantity
302 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([N:6]([C:14]1[CH:19]=[C:18]([CH3:20])[C:17]([Br:21])=[C:16]([CH3:22])[CH:15]=1)[CH2:7][CH2:8][O:9]C(=O)CBr)(=O)C>CCO.C(OCC)(=O)C>[Br:21][C:17]1[C:18]([CH3:20])=[CH:19][C:14]([NH:6][CH2:7][CH2:8][OH:9])=[CH:15][C:16]=1[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
bromo-acetic acid 2-[acetyl-(4-bromo-3,5-dimethyl-phenyl)-amino]-ethyl ester
Quantity
302 mg
Type
reactant
Smiles
C(C)(=O)N(CCOC(CBr)=O)C1=CC(=C(C(=C1)C)Br)C
Name
Quantity
6 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The organic phase was sequentially washed with water and saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)NCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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